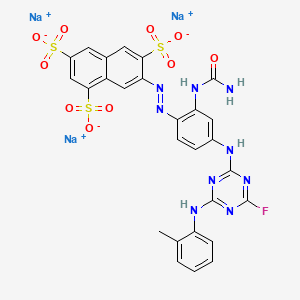
1,3,6-Naphthalenetrisulfonic acid, 7-((2-((aminocarbonyl)amino)-4-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,3,6-Naphthalenetrisulfonic acid, 7-((2-((aminocarbonyl)amino)-4-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-, trisodium salt is a useful research compound. Its molecular formula is C27H19FN9Na3O10S3 and its molecular weight is 813.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,3,6-Naphthalenetrisulfonic acid, 7-((2-((aminocarbonyl)amino)-4-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-, trisodium salt (CAS Number: 123409-01-8) is a complex organic compound with potential applications in various biological contexts. This article explores its biological activity, including antioxidant and anticancer properties, as well as its safety profile.
The molecular formula of this compound is C10H10Na3O10S3, with a molecular weight of approximately 455.33 g/mol. It acts as an anionic chromophore and is used in various chemical applications due to its unique structure.
| Property | Value |
|---|---|
| CAS Number | 123409-01-8 |
| Molecular Formula | C10H10Na3O10S3 |
| Molecular Weight | 455.33 g/mol |
| IUPAC Name | Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate |
Antioxidant Activity
Research indicates that compounds related to naphthalenetrisulfonic acid exhibit significant antioxidant properties. In particular, the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been utilized to assess the radical scavenging activity of derivatives. For example:
- DPPH Radical Scavenging : The antioxidant activity of certain derivatives was found to be comparable to that of ascorbic acid, a well-known antioxidant. One study demonstrated that specific naphthalene derivatives showed up to 1.4 times higher antioxidant activity than ascorbic acid .
Anticancer Activity
The anticancer potential of naphthalenetrisulfonic acid and its derivatives has been investigated against various cancer cell lines:
- Cell Lines Tested : Notable studies have focused on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.
- Results : Compounds derived from naphthalenetrisulfonic acid exhibited cytotoxic effects, reducing cell viability significantly. For instance, certain derivatives achieved a reduction in viability of up to 46% against MDA-MB-231 cells .
Case Studies
Several case studies highlight the biological implications of naphthalenetrisulfonic acid:
- Study on Antioxidant Properties :
- Study on Anticancer Effects :
Safety Profile
The safety data for 1,3,6-naphthalenetrisulfonic acid indicates that it may cause skin and eye irritation but is not classified as a mutagen or carcinogen:
| Hazard Classification | Status |
|---|---|
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
| Mutagenicity | Not classified |
| Carcinogenicity | Not classified |
Eigenschaften
CAS-Nummer |
63817-39-0 |
|---|---|
Molekularformel |
C27H19FN9Na3O10S3 |
Molekulargewicht |
813.7 g/mol |
IUPAC-Name |
trisodium;7-[[2-(carbamoylamino)-4-[[4-fluoro-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C27H22FN9O10S3.3Na/c1-13-4-2-3-5-18(13)32-27-34-24(28)33-26(35-27)30-15-6-7-19(20(10-15)31-25(29)38)36-37-21-12-17-14(9-23(21)50(45,46)47)8-16(48(39,40)41)11-22(17)49(42,43)44;;;/h2-12H,1H3,(H3,29,31,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,30,32,33,34,35);;;/q;3*+1/p-3 |
InChI-Schlüssel |
DERXBASKAWGGIR-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)F.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















